REACTION_CXSMILES
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[CH2:1]([C:3]1[N:4]=[C:5](O)[C:6]2[S:11][CH:10]=[CH:9][C:7]=2[N:8]=1)[CH3:2].P(Cl)(Cl)([Cl:15])=O>>[Cl:15][C:5]1[C:6]2[S:11][CH:10]=[CH:9][C:7]=2[N:8]=[C:3]([CH2:1][CH3:2])[N:4]=1
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Name
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|
Quantity
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0.6725 g
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Type
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reactant
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Smiles
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C(C)C=1N=C(C2=C(N1)C=CS2)O
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Name
|
|
Quantity
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20 mL
|
Type
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reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was cooled
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Type
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CONCENTRATION
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Details
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concentrated under vacuum
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Type
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DISSOLUTION
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Details
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the residue dissolved in methylene chloride
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Type
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ADDITION
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Details
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poured over ice and water and basified with ammonia
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Type
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CUSTOM
|
Details
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The layers were separated
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Type
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EXTRACTION
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Details
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the aqueous layer extracted with ether
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Type
|
WASH
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Details
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The combined organic extracts were washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
to obtain the product, 0.65 g
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Name
|
|
Type
|
|
Smiles
|
ClC=1C2=C(N=C(N1)CC)C=CS2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |